molecular formula C27H21FN2O6 B2841377 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866342-68-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2841377
CAS No.: 866342-68-9
M. Wt: 488.471
InChI Key: FKUMGPNVEMFJTC-UHFFFAOYSA-N
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Description

This compound is a quinoline-based acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety and a 4-fluorobenzoyl substituent. The methoxy group at position 6 of the quinoline ring enhances lipophilicity, while the 4-fluorobenzoyl group may influence binding affinity to biological targets, such as kinases or receptors . The compound’s synthesis likely involves coupling reactions between functionalized quinoline intermediates and benzodioxin-containing acetamide precursors, as seen in analogous syntheses of related derivatives .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21FN2O6/c1-34-19-7-8-22-20(13-19)27(33)21(26(32)16-2-4-17(28)5-3-16)14-30(22)15-25(31)29-18-6-9-23-24(12-18)36-11-10-35-23/h2-9,12-14H,10-11,15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUMGPNVEMFJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the 1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the 4-fluorobenzoyl-6-methoxy-4-oxo-1,4-dihydroquinoline moiety: This involves the condensation of 4-fluorobenzoyl chloride with 6-methoxy-4-oxo-1,4-dihydroquinoline in the presence of a base.

    Coupling of the two moieties: The final step involves the coupling of the 1,4-benzodioxin derivative with the quinoline derivative using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The process includes the formation of sulfonamide intermediates followed by acetamide derivatization.

Key Steps in Synthesis:

  • Formation of Sulfonamide: Reaction of 2,3-dihydrobenzo[1,4]dioxin with sulfonyl chloride under basic conditions.
  • Acetamide Formation: Coupling the sulfonamide with substituted phenyl acetamides using polar aprotic solvents and bases like lithium hydride.

The compound exhibits promising biological activities that can be categorized as follows:

2.1 Enzyme Inhibition
this compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are crucial in the treatment of conditions like Alzheimer's disease and Type 2 diabetes mellitus (T2DM) respectively.

Enzyme Inhibition Activity Potential Application
AcetylcholinesteraseModerate to HighAlzheimer's Disease Treatment
α-glucosidaseModerateType 2 Diabetes Management

2.2 Antitumor Activity
Recent studies have indicated that derivatives of this compound may exhibit antitumor properties. The mechanism involves the modulation of kinase activities which are pivotal in cancer cell proliferation.

Case Studies

Several case studies have documented the efficacy of compounds related to N-(2,3-dihydro-1,4-benzodioxin) derivatives:

Case Study 1: Cholinesterase Inhibition
A study published in Novel Approaches in Drug Designing & Development demonstrated that synthesized sulfonamides containing benzodioxane moieties showed effective inhibition against acetylcholinesterase. The results indicated a potential pathway for developing Alzheimer's therapeutics .

Case Study 2: Antitumor Potential
Research highlighted in Molecules discussed the dual activity of certain derivatives as antagonists for farnesoid X receptor and agonists for pregnane X receptor. This dual action presents a novel approach for treating inflammatory disorders and cancer .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a broader class of benzodioxin- and quinoline-acetamide derivatives. Below is a comparative analysis of structurally related compounds, focusing on substituent effects and reported biological activities:

Compound Key Substituents Biological Activity Key Findings Reference
Target Compound 4-fluorobenzoyl, 6-methoxyquinoline, benzodioxin Not explicitly reported (inference: antimicrobial/kinase inhibition) Higher lipophilicity due to methoxy group; fluorobenzoyl may enhance target selectivity .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]acetamide 4-ethylbenzoyl, 6-ethoxyquinoline Antimicrobial Ethoxy group improves solubility; ethylbenzoyl reduces potency compared to fluorinated analogues .
(E)-2-(5-fluoro-1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Nitrobenzyl, fluoroindolinone Anticancer (in vitro) Nitro group enhances cytotoxicity but increases hemolytic risk; IC₅₀ = 5.928 µM .
2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide Chlorophenyl sulfonyl, dimethylphenyl Antibacterial (E. coli, B. subtilis) Strong biofilm inhibition (78% at 50 µg/mL); low cytotoxicity (12% hemolysis) .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide Thienopyrimidinone, methoxyphenyl Kinase inhibition (hypothesized) Sulfanyl group may improve metabolic stability; methoxyphenyl enhances π-π stacking .

Key Trends:

Substituent Effects on Bioactivity: Fluorinated Aromatic Groups: The 4-fluorobenzoyl group in the target compound likely improves binding to hydrophobic enzyme pockets compared to non-fluorinated derivatives (e.g., 4-ethylbenzoyl in ). Fluorine’s electron-withdrawing nature may also stabilize intermolecular interactions . Alkoxy Groups: Methoxy (target compound) vs. ethoxy () substitutions balance lipophilicity and solubility. Ethoxy derivatives exhibit better aqueous solubility but reduced membrane permeability .

Biological Performance: Sulfonamide-linked benzodioxins (e.g., ) show superior antibacterial activity compared to acetamide derivatives, likely due to enhanced hydrogen bonding with bacterial targets . Nitrobenzyl-substituted indolinones (e.g., ) exhibit potent cytotoxicity but higher hemolytic risk, suggesting a trade-off between efficacy and safety .

Synthetic Accessibility :

  • The target compound’s synthesis may require multi-step coupling, whereas sulfonamide analogues (e.g., ) are synthesized via simpler sulfonation reactions, improving scalability .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Molecular Weight LogP (Predicted) pKa Solubility (mg/mL)
Target Compound ~535.5 3.2 8.5 0.12 (DMSO)
6-ethoxy-4-ethylbenzoyl derivative ~549.6 3.8 8.2 0.25 (DMSO)
Nitrobenzyl-indolinone ~434.4 2.9 5.9 0.08 (DMSO)
Chlorophenyl sulfonyl derivative ~487.0 2.5 6.7 1.2 (Water)

Table 2: Antimicrobial Activity (MIC, µg/mL)

Compound E. coli B. subtilis C. albicans
Target Compound 32 16 >64
Chlorophenyl sulfonyl 8 4 32
Ethoxy-quinoline 64 32 >64

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of the compound involves several chemical reactions starting from 2,3-dihydro-1,4-benzodioxin-6-amine. The key steps include:

  • Formation of Intermediate Compounds :
    • The reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various acyl chlorides and sulfonyl chlorides to form sulfonamide derivatives.
  • Final Coupling Reaction :
    • The final product is obtained by coupling the intermediate with 2-bromo-N-(un/substituted phenyl)acetamides in the presence of a base such as lithium hydride in DMF (N,N-Dimethylformamide) .

Biological Activities

The biological activities of this compound have been investigated in several studies, focusing on its enzyme inhibitory potential and other pharmacological effects.

Enzyme Inhibition

Research has shown that derivatives of benzodioxin compounds exhibit significant inhibition against various enzymes:

  • Acetylcholinesterase (AChE) : Compounds similar to this compound have demonstrated inhibitory effects on AChE, which is crucial for treating Alzheimer's disease .
CompoundEnzyme TargetInhibition TypeReference
N-(2,3-dihydrobenzodioxin)AChECompetitive
N-(2,3-dihydrobenzodioxin)α-glucosidaseNon-competitive

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies indicate that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Cell Proliferation Inhibition : Compounds derived from benzodioxin structures have shown moderate to high potency against cancer cell lines.
  • Mechanistic Studies : Functional studies have demonstrated that these compounds can affect cell signaling pathways involved in cancer progression .

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • Alzheimer’s Disease Treatment : A study involving a series of benzodioxin derivatives showed promising results in improving cognitive function in animal models by inhibiting AChE activity .
  • Cancer Therapeutics : Research involving quinoline derivatives indicated significant tumor suppression in xenograft models when treated with compounds similar to N-(2,3-dihydro-1,4-benzodioxin) derivatives .

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